N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Synthesis and Reactivity
- Heterocyclic Compound Synthesis : Compounds similar to the query chemical have been synthesized as part of research into novel heterocycles. For example, N-(1-Naphthyl)furan-2-carboxamide, through further chemical reactions, led to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which has applications in electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activities
- Design and Antimicrobial Activity : Derivatives starting from furan-2-carbohydrazide, which structurally resemble the compound , have been explored for their antimicrobial activities. Some of these compounds showed promising activity against tested microorganisms (Başoğlu et al., 2013).
Pharmacological Evaluation
- Pharmacological Properties : Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential in these areas (Kumar et al., 2017).
Biological Activity Investigation
- Antimicrobial and Pharmacological Applications : Thiazole-based heterocyclic amides, similar in structure to the queried compound, have been synthesized and shown good antimicrobial activity against a range of microorganisms. This suggests potential for further pharmacological and medical applications (Cakmak et al., 2022).
Chemical Synthesis and Characterization
- Advanced Synthesis Techniques : Research into compounds with furan-2-carboxamide functionalities involves advanced synthesis techniques and characterization, including molecular and electronic structure investigation through both experimental and theoretical methods. Such studies lay the groundwork for the development of novel compounds with potential application in drug development and other fields of chemistry (Aktan et al., 2017).
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop biochemical pathways . The exact pathways affected would depend on the specific targets of the compound in the body.
Properties
IUPAC Name |
N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-17(23-7-9-24(10-8-23)19(27)16-4-2-12-29-16)6-5-14-13-30-20(21-14)22-18(26)15-3-1-11-28-15/h1-4,11-13H,5-10H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMLCKMAHFRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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